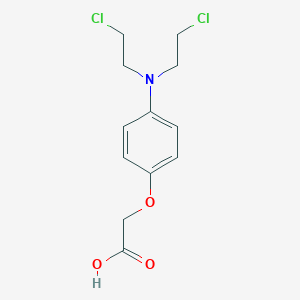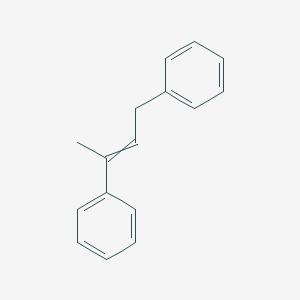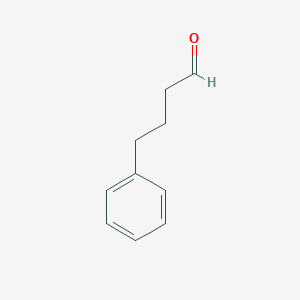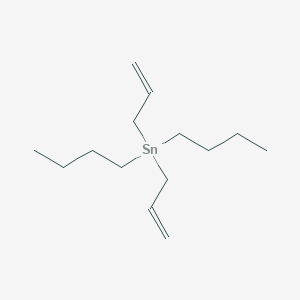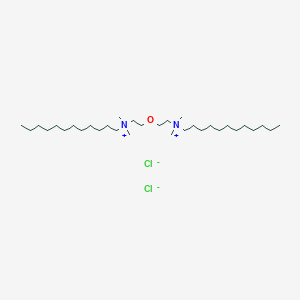
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride, also known as "12-2-12," is a quaternary ammonium compound that has been widely used in scientific research applications. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 12-2-12 is not fully understood. However, it is known to disrupt the cell membrane of microorganisms, leading to their death. This disruption is thought to occur through the interaction of the positively charged quaternary ammonium group with the negatively charged cell membrane.
Biochemische Und Physiologische Effekte
12-2-12 has been shown to have various biochemical and physiological effects. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, it has been shown to have low skin irritation potential. However, it can cause eye irritation and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 12-2-12 in lab experiments has several advantages. It is a highly effective antimicrobial agent and can be used in a variety of settings. Additionally, it is stable and has a long shelf life. However, it can be expensive and may not be suitable for all applications.
Zukünftige Richtungen
There are several future directions for the use of 12-2-12 in scientific research. One area of interest is the use of 12-2-12 in the synthesis of nanoparticles. Additionally, the use of 12-2-12 as a stabilizer in the production of polymeric materials has potential for further exploration. Finally, the development of new formulations of 12-2-12 that are more effective and less expensive is an area of ongoing research.
Conclusion:
In conclusion, 1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride, or 12-2-12, is a quaternary ammonium compound that has been widely used in scientific research applications. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, it can be expensive and may not be suitable for all applications. Ongoing research into the use of 12-2-12 in the synthesis of nanoparticles and the production of polymeric materials holds promise for future scientific advancements.
Synthesemethoden
The synthesis of 12-2-12 involves the reaction of dodecylamine with ethylene oxide to form N,N-dimethyl-dodecylamine oxide. This is then reacted with ethylenediamine to form N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-dodecylamine). Finally, the product is quaternized with hydrochloric acid to form 1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride. This synthesis method has been well-established and yields a high-quality product.
Wissenschaftliche Forschungsanwendungen
12-2-12 has been widely used in scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in various settings, including hospitals and laboratories. Additionally, it has been used as a surfactant in various applications, including the synthesis of nanoparticles and the formation of emulsions. 12-2-12 has also been used as a stabilizer in the production of polymeric materials.
Eigenschaften
CAS-Nummer |
19037-74-2 |
|---|---|
Produktname |
1-Dodecanaminium, N,N'-(oxydi-2,1-ethanediyl)bis(N,N-dimethyl-, dichloride |
Molekularformel |
C32H70Cl2N2O |
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
dodecyl-[2-[2-[dodecyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C32H70N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-33(3,4)29-31-35-32-30-34(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MZDABNQHUWERDN-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Andere CAS-Nummern |
19037-74-2 |
Synonyme |
(Oxybisethylene)bis(dodecyldimethylaminium)·2chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



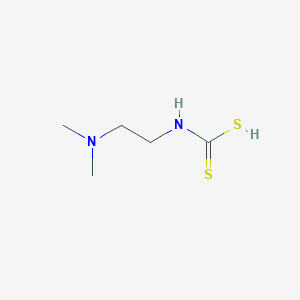
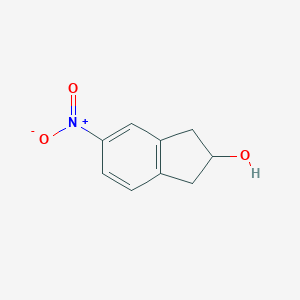
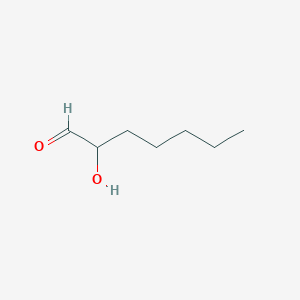
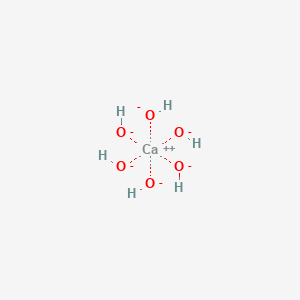
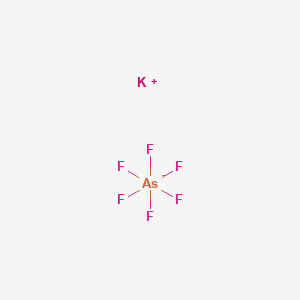
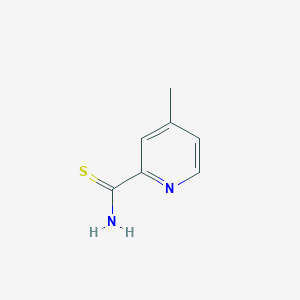
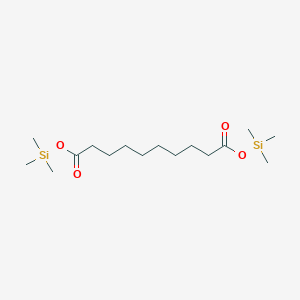
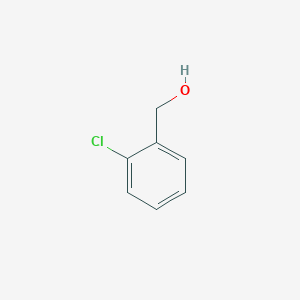
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
